molecular formula C12H23NO3 B6150523 tert-butyl N-[3-(2-hydroxypropan-2-yl)cyclobutyl]carbamate, Mixture of diastereomers CAS No. 2294378-89-3

tert-butyl N-[3-(2-hydroxypropan-2-yl)cyclobutyl]carbamate, Mixture of diastereomers

Cat. No.: B6150523
CAS No.: 2294378-89-3
M. Wt: 229.3
InChI Key:
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Description

Tert-butyl N-[3-(2-hydroxypropan-2-yl)cyclobutyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry. This particular compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a reaction between tert-butyl isocyanate and 3-(2-hydroxypropan-2-yl)cyclobutanol under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The process may also include purification steps to separate the diastereomers.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can convert the carbamate group to an amine.

  • Substitution: Substitution reactions can occur at the cyclobutyl ring, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Carbonyl compounds such as ketones or aldehydes.

  • Reduction: Amines.

  • Substitution: Derivatives of the cyclobutyl ring.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis and as a reagent in various chemical reactions. Biology: It can be used in the study of enzyme inhibitors and as a tool in biochemical research. Medicine: Industry: The compound can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-[3-(2-hydroxypropan-2-yl)cyclobutyl]carbamate exerts its effects depends on its specific application. In general, carbamates can act as enzyme inhibitors by binding to the active site of enzymes, thereby preventing their normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl carbamate: A simpler carbamate without the cyclobutyl group.

  • Cyclobutylamine: A related compound with an amine group instead of the carbamate group.

  • Hydroxypropanol derivatives: Compounds containing the hydroxypropan-2-yl group.

Uniqueness: Tert-butyl N-[3-(2-hydroxypropan-2-yl)cyclobutyl]carbamate is unique due to its combination of the tert-butyl group, the cyclobutyl ring, and the hydroxypropan-2-yl group. This combination provides specific chemical properties and reactivity that are distinct from its similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(2-hydroxypropan-2-yl)cyclobutyl]carbamate involves the protection of the hydroxyl group on the cyclobutane ring, followed by the addition of tert-butyl carbamate to the protected cyclobutane ring. The resulting mixture of diastereomers can be separated using column chromatography.", "Starting Materials": [ "Cyclobutanol", "2,2-dimethoxypropane", "tert-butyl carbamate", "DCC", "DMAP", "DCM", "NaHCO3", "brine" ], "Reaction": [ "Protection of the hydroxyl group on the cyclobutane ring using 2,2-dimethoxypropane and catalytic acid", "Addition of tert-butyl carbamate to the protected cyclobutane ring using DCC and DMAP as catalysts in DCM", "Workup with NaHCO3 and brine to remove excess reagents and byproducts", "Purification of the resulting mixture of diastereomers using column chromatography" ] }

CAS No.

2294378-89-3

Molecular Formula

C12H23NO3

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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